molecular formula C10H11BrFN B13898737 (3-Bromo-4-fluorophenyl)(cyclopropyl)methanamine

(3-Bromo-4-fluorophenyl)(cyclopropyl)methanamine

Katalognummer: B13898737
Molekulargewicht: 244.10 g/mol
InChI-Schlüssel: GCAYKAPWZRZMQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromo-4-fluorophenyl)(cyclopropyl)methanamine is an organic compound with the molecular formula C10H11BrFN. It is characterized by the presence of a bromine atom at the third position, a fluorine atom at the fourth position on the phenyl ring, and a cyclopropyl group attached to the methanamine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenyl)(cyclopropyl)methanamine typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylmethanamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Cyclopropylation: The intermediate product is then subjected to cyclopropylation, where a cyclopropyl group is introduced to the methanamine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by cyclopropylation under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-4-fluorophenyl)(cyclopropyl)methanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Wissenschaftliche Forschungsanwendungen

(3-Bromo-4-fluorophenyl)(cyclopropyl)methanamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (3-Bromo-4-fluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-Bromo-4-fluorophenyl)methanamine: This compound is similar but lacks the cyclopropyl group.

    (3-Bromo-5-fluorophenyl)(cyclopropyl)methanamine: This compound has a fluorine atom at the fifth position instead of the fourth position.

Uniqueness

(3-Bromo-4-fluorophenyl)(cyclopropyl)methanamine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring and the presence of the cyclopropyl group. These structural features contribute to its distinct chemical and biological properties .

Eigenschaften

Molekularformel

C10H11BrFN

Molekulargewicht

244.10 g/mol

IUPAC-Name

(3-bromo-4-fluorophenyl)-cyclopropylmethanamine

InChI

InChI=1S/C10H11BrFN/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,13H2

InChI-Schlüssel

GCAYKAPWZRZMQS-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(C2=CC(=C(C=C2)F)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.